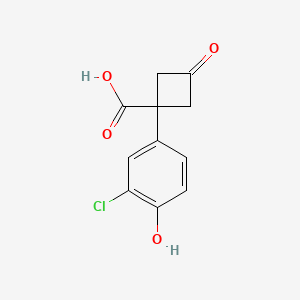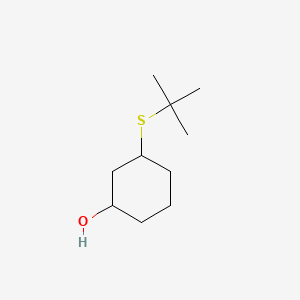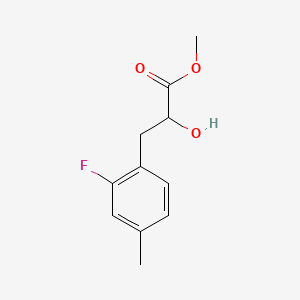
Methyl 3-(2-fluoro-4-methylphenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-fluoro-4-methylphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a fluorinated aromatic ring and a hydroxypropanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluoro-4-methylphenyl)-2-hydroxypropanoate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-fluoro-4-methylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Methyl 3-(2-fluoro-4-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 3-(2-fluoro-4-methylphenyl)-2-hydroxypropanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s fluorinated aromatic ring and hydroxypropanoate group allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylphenol: This compound shares the fluorinated aromatic ring but lacks the hydroxypropanoate group.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a similar ester group but a different substitution pattern on the aromatic ring.
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: This compound has a different halogen substitution and an additional piperidinol group.
Uniqueness
Methyl 3-(2-fluoro-4-methylphenyl)-2-hydroxypropanoate is unique due to its specific combination of a fluorinated aromatic ring and a hydroxypropanoate ester group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not found in the similar compounds listed above .
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
methyl 3-(2-fluoro-4-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13FO3/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
InChI Key |
VSGKWOFLZXKMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



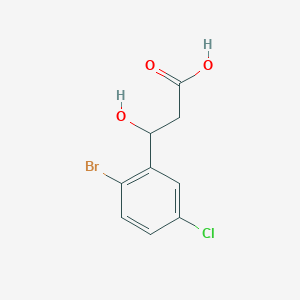
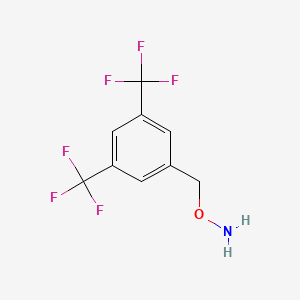
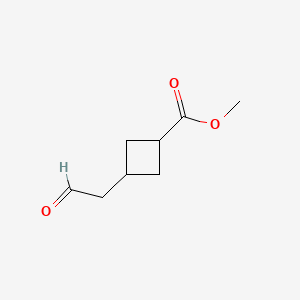
![4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole](/img/structure/B15317971.png)
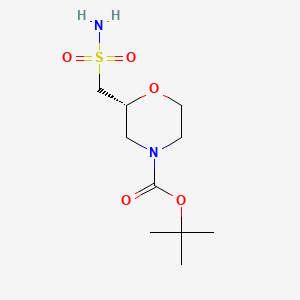
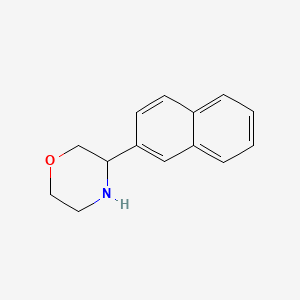
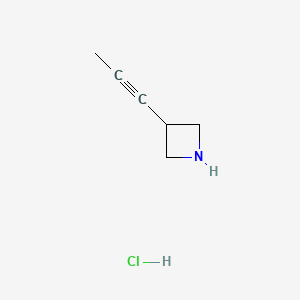

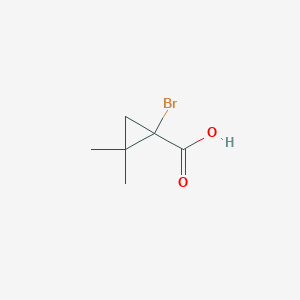
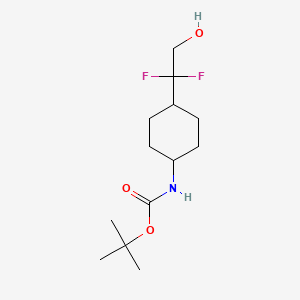
![(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride](/img/structure/B15318023.png)
